N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-16(13-5-6-13)9-10-17-21(19,20)15-8-7-12-3-1-2-4-14(12)11-15/h7-8,11,13,16-18H,1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGOAYXFPHZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Tetrahydronaphthalene
The sulfonation of tetrahydronaphthalene typically employs fuming sulfuric acid (30% SO₃) at 80–100°C for 4–6 hours. Regioselectivity favors the 2-position due to the electron-donating effects of the fused cyclohexane ring. Subsequent chlorination with PCl₅ or thionyl chloride converts the sulfonic acid to the sulfonyl chloride.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | H₂SO₄-SO₃, 90°C, 5h | 78–85 |
| Chlorination | PCl₅, reflux, 3h | 92 |
Alternative Route: Direct Sulfur Trioxide Complexation
Recent advances utilize sulfur trioxide–trimethylamine complexes in dichloromethane at 0°C, achieving 89% yield with reduced side-product formation. This method minimizes over-sulfonation and simplifies purification.
Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine
Cyclopropanation of Allylic Alcohols
A two-step sequence converts allyl alcohol derivatives to cyclopropyl intermediates:
- Simmons–Smith Cyclopropanation : Treatment of 3-buten-1-ol with diethylzinc and CH₂I₂ in dichloromethane yields 3-cyclopropylpropan-1-ol (72% yield).
- Hydroxylation and Amination : Oxidation of the alcohol to a ketone followed by reductive amination introduces the amine group.
Critical Parameters
Nitrile Reduction Pathway
3-Cyclopropyl-3-hydroxypropanenitrile, synthesized via cyanoethylation of cyclopropanecarboxaldehyde, undergoes hydrogenation over Raney nickel (H₂, 50 psi, 25°C) to yield the amine (82% yield).
Sulfonamide Bond Formation
Classical Coupling with Sulfonyl Chlorides
Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine in dichloromethane, using triethylamine as a base, affords the target compound in 85% yield.
Optimization Insights
Microwave-Assisted Coupling
Microwave irradiation (120°C, 20 min) in acetonitrile with K₂CO₃ accelerates the reaction, achieving 91% yield while minimizing decomposition.
Stereochemical and Functional Group Considerations
Diastereoselectivity in Cyclopropanation
The Simmons–Smith reaction produces a racemic mixture of cyclopropyl alcohol. Enzymatic resolution using Candida antarctica lipase B and vinyl acetate achieves 98% enantiomeric excess (ee) for the (R)-isomer.
Hydroxyl Group Protection
TBS protection is critical during amine synthesis to prevent oxidation. Deprotection with tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl group without side reactions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or ethers.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : A phthalimide derivative with a chlorine substituent and phenyl group (Fig. 1, ).
- Key Differences :
- Lacks the sulfonamide group and tetrahydronaphthalene core.
- The imide group in 3-chloro-N-phenyl-phthalimide is planar and rigid, contrasting with the flexible hydroxypropyl-cyclopropyl chain in the target compound.
- Applications: Used as a monomer in polyimide synthesis due to high thermal stability .
- Reactivity : The chlorine atom facilitates nucleophilic substitution reactions, enabling polymer crosslinking.
Platinum Complex II ()
- Structure : Contains a tetrahydronaphthalene-linked benzamide and dichlorido-platinum(IV) center.
- Key Differences :
- The platinum complex includes a metal center and carboxamide group, unlike the sulfonamide in the target compound.
- The tetrahydronaphthalene in Complex II is substituted with a vinyl group and methylated rings, enhancing hydrophobicity.
- Applications : Likely explored for anticancer activity (common for platinum complexes).
- Solubility : The sulfonamide in the target compound may improve aqueous solubility compared to the platinum complex’s lipophilic benzamide .
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Sulfonamide vs.
- Tetrahydronaphthalene vs. Phthalimide : The partially saturated naphthalene core in the target compound may reduce aromatic stacking interactions compared to fully aromatic phthalimides but could improve solubility .
- Cyclopropyl Group : Introduces ring strain, which may stabilize conformational preferences critical for receptor interactions. This feature is absent in the compared compounds.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.36 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.
1. Inhibition of Enzymatic Activity:
Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition can lead to bactericidal effects, making sulfonamides valuable in antimicrobial therapies.
2. Modulation of Signaling Pathways:
Research indicates that compounds with similar structures can influence various signaling pathways involved in inflammation and cancer progression. The hydroxyl group in the cyclopropyl moiety may enhance interactions with specific receptors or enzymes, modulating their activity.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effective inhibition of growth comparable to established antibiotics.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated. Research suggests that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation.
Antitumor Activity
Preliminary studies indicate potential antitumor effects. Compounds with similar naphthalene structures have shown cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving multiple bacterial strains (e.g., E. coli, S. aureus), this compound demonstrated a minimum inhibitory concentration (MIC) comparable to traditional sulfa drugs. This suggests its viability as an alternative treatment option for bacterial infections.
Case Study 2: Anti-inflammatory Response
In vitro experiments using macrophage cell lines showed that treatment with the compound led to a significant reduction in TNF-α secretion following lipopolysaccharide (LPS) stimulation. This finding supports its potential use in managing inflammatory diseases.
Research Findings Summary Table
| Activity | Mechanism | Results |
|---|---|---|
| Antimicrobial | Inhibition of DHPS | Effective against E. coli and S. aureus |
| Anti-inflammatory | Cytokine modulation | Reduced TNF-α secretion by 50% |
| Antitumor | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- The synthesis of sulfonamide derivatives typically involves sequential functionalization of the tetrahydronaphthalene core. Key steps include sulfonation of the naphthalene ring, followed by coupling with the cyclopropyl-hydroxypropyl amine moiety. Polar aprotic solvents (e.g., DMF or dichloromethane) under inert atmospheres are often used to suppress side reactions . Catalysts such as triethylamine may facilitate sulfonamide bond formation. Yields can be optimized by controlling reaction time and temperature gradients, as demonstrated in analogous sulfonamide syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
- Characterization relies on NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regioselectivity of sulfonation and cyclopropane ring stability. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in related sulfonamide structures . Thermal stability is assessed via DSC/TGA to ensure suitability for biological assays .
Q. What preliminary biological screening methods are recommended?
- Initial screening should focus on enzyme inhibition assays (e.g., dihydropteroate synthase for antibacterial activity) due to sulfonamides’ known mechanism of disrupting folate synthesis . Cytotoxicity profiling using MTT assays in cancer cell lines (e.g., HeLa, MCF-7) can identify antiproliferative potential. Parallel ADMET studies (aqueous solubility, metabolic stability) are critical to prioritize lead candidates .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition studies?
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactor availability). Validate results using orthogonal methods:
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
- Crystallographic docking (e.g., PDB-based modeling) identifies steric clashes or hydrogen-bonding mismatches in the active site .
- Replicate studies with purified enzyme isoforms to rule out off-target effects .
Q. What strategies enhance selectivity for target receptors in structural analogs?
- Structure-activity relationship (SAR) studies suggest modifying the cyclopropyl group’s substituents to alter steric bulk. For example:
- Introducing electron-withdrawing groups on the cyclopropane ring improves binding to hydrophobic enzyme pockets .
- Replacing the hydroxypropyl chain with a bioisostere (e.g., trifluoroethyl) enhances metabolic stability without compromising affinity .
Q. How should researchers design experiments to address poor aqueous solubility?
- Co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (liposomes, PLGA) improve bioavailability. Salt formation (e.g., sodium or lysine salts) is effective for ionizable sulfonamides . Solubility parameters (Hansen solubility spheres) can be modeled computationally to predict optimal formulations .
Data Contradiction and Validation
Q. Why do in vitro and in vivo efficacy data sometimes diverge?
- Common pitfalls include:
- Protein binding differences : Serum albumin in vivo reduces free drug concentration. Use equilibrium dialysis to quantify unbound fractions .
- Metabolic inactivation : CYP450 screening (e.g., human liver microsomes) identifies vulnerable functional groups. Stabilize the hydroxypropyl moiety via methylation or cyclization .
Q. How to reconcile conflicting cytotoxicity results across cell lines?
- Heterogeneity in cell membrane permeability or efflux pump expression (e.g., P-gp) affects compound uptake. Perform:
- Transport assays (Caco-2 monolayers) to assess permeability.
- Gene expression profiling (qPCR for ABC transporters) to classify resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
